molecular formula C21H21NO3S B2519213 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2097916-24-8

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B2519213
CAS RN: 2097916-24-8
M. Wt: 367.46
InChI Key: DJZKUUZGJYBDBQ-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a polycyclic aromatic system that is a component of many important small molecule pharmaceuticals and drug candidates .


Synthesis Analysis

The synthesis of compounds with a benzo[b]thiophene core often involves cyclization reactions of alkynes . A highly efficient protocol for stereoselective synthesis of novel polycyclic benzo[b]thiophene derivatives has been developed . This involves the use of quinine-derived bifunctional thiourea as a catalyst, and asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone .


Molecular Structure Analysis

The molecular structure of compounds with a benzo[b]thiophene moiety can be analyzed using techniques such as multinuclear NMR spectroscopy and elemental analysis . DFT-optimized structures reveal that the planarity of the aryl groups appended to the benzo[b]thiophene core can affect the efficiency of radiative decay based on intramolecular charge transfer (ICT) involving the benzo[b]thiophene .


Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives are diverse. For instance, asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone can provide dihydrobenzo[4,5]thieno[2,3-b]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a benzo[b]thiophene moiety can be influenced by the planarity of the aryl groups appended to the benzo[b]thiophene . These compounds can display major absorption bands assigned to π–π* transitions involving the benzo[b]thiophene, as well as weak ICT transitions .

Scientific Research Applications

    Organic Field-Effect Transistors (OFETs)

    • 1Benzothieno3,2-bbenzothiophene (BTBT) is a champion molecule for high-mobility OFET devices. Its unique electronic properties make it an excellent candidate for use in thin-film transistors, which are essential components in electronic devices like displays and sensors.

    Aggregation-Induced Emission (AIE)

    • BTBT derivatives, such as 1benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE), exhibit AIE behavior. When aggregated, they emit light more efficiently, making them useful for optoelectronic applications.

Future Directions

Benzo[b]thiophene heterocycles are important components of many pharmaceuticals and drug candidates, as well as organic semiconducting materials . Therefore, the development of efficient synthesis methods and the exploration of their properties and applications are promising future directions .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-25-18-8-4-3-7-16(18)21(10-11-21)20(24)22-12-17(23)15-13-26-19-9-5-2-6-14(15)19/h2-9,13,17,23H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZKUUZGJYBDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

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